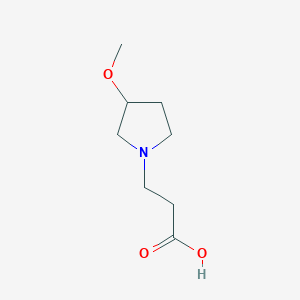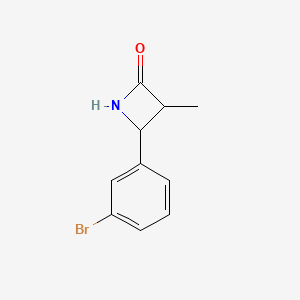
4-(3-Bromophenyl)-3-methylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-3-methylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a bromophenyl group attached to the azetidinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-3-methylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromobenzylamine with methyl acrylate in the presence of a base, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromophenyl)-3-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium thiolate under basic conditions.
Major Products
Oxidation: Formation of 4-(3-bromophenyl)-3-methyl-2-oxobutanoic acid.
Reduction: Formation of 4-(3-bromophenyl)-3-methylazetidine.
Substitution: Formation of 4-(3-substituted phenyl)-3-methylazetidin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-3-methylazetidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of β-lactam antibiotics.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. This mechanism is similar to that of β-lactam antibiotics, which target bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Bromophenyl)-3-methylazetidin-2-one
- 4-(3-Chlorophenyl)-3-methylazetidin-2-one
- 4-(3-Fluorophenyl)-3-methylazetidin-2-one
Uniqueness
4-(3-Bromophenyl)-3-methylazetidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromophenyl group can undergo selective substitution reactions, allowing for the synthesis of a wide range of derivatives .
Eigenschaften
Molekularformel |
C10H10BrNO |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
4-(3-bromophenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13) |
InChI-Schlüssel |
ADOGPCQZFTXIBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(NC1=O)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


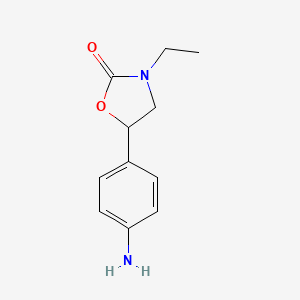
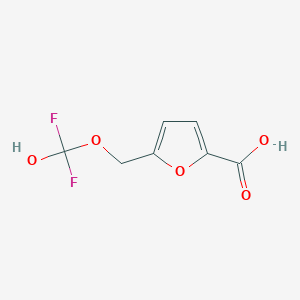
![7-Methoxy-4',5'-dihydro-2'H-spiro[chromane-2,3'-furan]-4-one](/img/structure/B13338763.png)
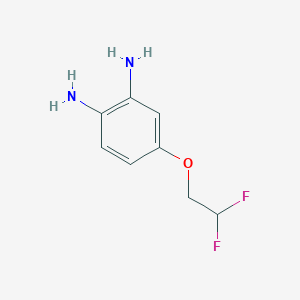
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13338776.png)
![1-Isopropyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13338777.png)
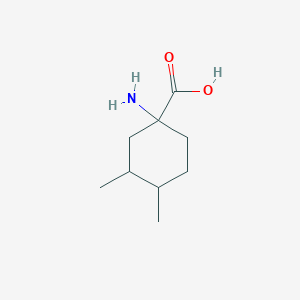
![tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B13338803.png)
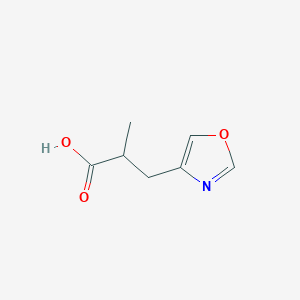
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile](/img/structure/B13338815.png)

![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B13338857.png)
